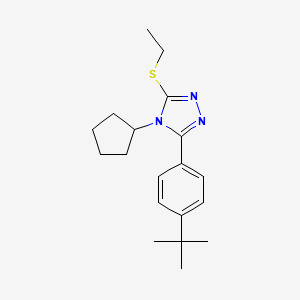
3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole can be achieved through a multi-step process involving the formation of the triazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Claisen-Schmidt reaction can be employed to synthesize intermediate compounds, which are then subjected to cyclization reactions to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted reactions to enhance reaction rates and yields. Microwave irradiation has been shown to be effective in promoting the Claisen-Schmidt reaction, leading to the formation of functionalized intermediates that can be further processed to obtain the desired triazole compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as bromine or sulfuric acid can facilitate electrophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes involved in sterol synthesis, disrupting cell membrane integrity in microorganisms. This inhibition is achieved through the binding of the compound to the enzyme’s active site, preventing the formation of essential sterols .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylacetylene: Shares the tert-butylphenyl group but differs in the presence of an acetylene group instead of a triazole ring.
4-tert-Butylphenol: Contains a phenol group instead of a triazole ring and lacks the cyclopentyl and ethylsulfanyl groups.
Uniqueness
3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the triazole ring, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c1-5-23-18-21-20-17(22(18)16-8-6-7-9-16)14-10-12-15(13-11-14)19(2,3)4/h10-13,16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVYHQXDHZBGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2CCCC2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














